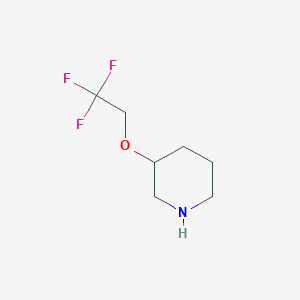

3-(2,2,2-Trifluoroethoxy)piperidine

Description

Properties

IUPAC Name |

3-(2,2,2-trifluoroethoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO/c8-7(9,10)5-12-6-2-1-3-11-4-6/h6,11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGONXZZCBEARG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2,2,2 Trifluoroethoxy Piperidine and Analogues

Construction of the Piperidine (B6355638) Ring System with Trifluoroethoxy Functionality

De Novo Piperidine Synthesis

De novo synthesis refers to the construction of the piperidine ring from simpler, acyclic precursors. wikipedia.org This approach offers the flexibility to introduce a wide array of substituents and control stereochemistry from the outset.

Cyclization Reactions (e.g., [4+2] Annulation)

Cyclization reactions are a cornerstone of heterocyclic synthesis. nih.gov One powerful strategy for constructing piperidine rings is the [4+2] annulation, also known as the aza-Diels-Alder reaction. nih.gov This method involves the reaction of a diene with a dienophile, where one of the components contains a nitrogen atom, to form a six-membered heterocyclic ring. A one-pot synthesis of 2,3-substituted piperidines has been reported via a formal [4+2] cycloaddition involving an organocatalytic direct Mannich reaction followed by reductive cyclization. rsc.org This approach has demonstrated high yields and excellent enantioselectivities. rsc.org

Another cyclization strategy involves the intramolecular reaction of amines with diols, catalyzed by a Cp*Ir complex, which has been shown to produce a variety of five-, six-, and seven-membered cyclic amines in good to excellent yields. organic-chemistry.org Additionally, electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor offers a method to synthesize piperidine derivatives. nih.govbeilstein-journals.org This technique proceeds through the reduction of an imine to a radical anion, which then undergoes nucleophilic attack and subsequent cyclization. beilstein-journals.org

The following table summarizes various cyclization strategies for piperidine synthesis:

Table 1: Cyclization Reactions for Piperidine Synthesis| Reaction Type | Key Features | Catalyst/Reagents | Ref. |

|---|---|---|---|

| [4+2] Annulation (Aza-Diels-Alder) | One-pot synthesis of 2,3-substituted piperidines. | Organocatalyst | rsc.org |

| Intramolecular Amination of Diols | Forms five-, six-, and seven-membered cyclic amines. | Cp*Ir complex | organic-chemistry.org |

| Electroreductive Cyclization | Utilizes imines and terminal dihaloalkanes. | Flow microreactor | nih.govbeilstein-journals.org |

| Reductive Amination | Condensation of amines with aldehydes or ketones followed by reduction. | Various reducing agents | nih.gov |

Intramolecular Amination and Ring-Closing Approaches

Intramolecular amination provides a direct route to the piperidine ring by forming a carbon-nitrogen bond within a single molecule. organic-chemistry.org This can be achieved through various catalytic systems. For instance, an intramolecular amination of organoboronates proceeds via a 1,2-metalate shift of an aminoboron "ate" complex to yield piperidines. organic-chemistry.org

Palladium-catalyzed intramolecular aminofluorination of unactivated alkenes has been developed as an efficient and highly regioselective method for synthesizing 3-fluoropiperidines. thieme-connect.com This reaction tolerates various substituents and can proceed with high yields. thieme-connect.com Similarly, rhodium-catalyzed intramolecular anti-Markovnikov hydroamination of certain aminopropyl vinylarenes can produce 3-arylpiperidines in high yields. organic-chemistry.org

Functionalization of Pre-existing Piperidine Cores

This strategy involves modifying an existing piperidine ring to introduce the desired substituents. This is often a more direct approach when a suitable piperidine starting material is readily available.

Stereoselective Introduction of Substituents at the C-3 Position

Introducing substituents at the C-3 position of a piperidine ring with stereochemical control is a significant challenge due to the electronic deactivation at this position by the nitrogen atom. nih.govd-nb.info An indirect approach involves the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) followed by a reductive and stereoselective ring opening of the resulting cyclopropane (B1198618) intermediate to yield 3-substituted piperidines. nih.govd-nb.info

Another strategy involves the direct oxidation and subsequent functionalization of protected piperidines. For example, a protected piperidine can be nitrated at the 3-position, followed by reduction and a Nef reaction to yield a protected 3-ketopiperidine. youtube.com This ketone can then serve as a handle for further modifications.

Derivatization from Hydroxypiperidines

3-Hydroxypiperidine (B146073) is a versatile starting material for the synthesis of 3-substituted piperidines, including 3-(2,2,2-trifluoroethoxy)piperidine. One method for preparing 3-hydroxypiperidine involves the hydrogenation of 3-hydroxypyridine (B118123) using a rhodium-nickel/carbon bimetallic catalyst in the presence of phosphoric acid. google.com The resulting 3-hydroxypiperidine can then undergo an etherification reaction with a suitable trifluoroethylating agent to introduce the desired 2,2,2-trifluoroethoxy group.

The synthesis of N-Boc-(2S, 3S)-3-hydroxy-2-phenylpiperidine has been achieved from a hydroxypyrrolidine precursor through a series of steps including mesylation, ring expansion, and selective hydrogenation. google.com This hydroxylated piperidine can be oxidized to the corresponding ketone, providing a key intermediate for further functionalization. google.com

Palladium-Catalyzed Methods for Fluorinated Piperidines

Palladium catalysis has emerged as a powerful tool for the synthesis of fluorinated piperidines. acs.orgnih.gov A notable method involves the palladium-catalyzed hydrogenation of fluoropyridines, which provides access to a broad range of (multi)fluorinated piperidines with high diastereoselectivity. acs.orgnih.gov This protocol is robust, tolerates air and moisture, and allows for the chemoselective reduction of fluoropyridines over other aromatic systems. acs.org

Furthermore, enantioselective palladium(II)-catalyzed oxidative aminofluorination of unactivated alkenes using a specific fluoride (B91410) source and a chiral ligand has been developed for the asymmetric synthesis of fluoropiperidines. thieme-connect.com This method has shown good substrate scope, tolerating various functional groups. thieme-connect.com Palladium-catalyzed intramolecular aminofluorination of unactivated alkenes is another efficient route to 3-fluoropiperidines. thieme-connect.com

The following table provides a summary of palladium-catalyzed methods for synthesizing fluorinated piperidines:

Table 2: Palladium-Catalyzed Synthesis of Fluorinated Piperidines| Reaction Type | Key Features | Catalyst System | Ref. |

|---|---|---|---|

| Hydrogenation of Fluoropyridines | cis-selective, high diastereoselectivity, robust. | Heterogeneous Palladium Catalyst | acs.org |

| Oxidative Aminofluorination of Alkenes | Enantioselective, good substrate scope. | Pd(II) with Chiral Ligand (Quox) and Et4NF·3HF | thieme-connect.com |

Green Chemistry Approaches in Synthesis

Non-Toxic Catalysis

The development of synthetic methodologies for producing fluorinated piperidine scaffolds, such as this compound, has increasingly focused on principles of green chemistry to mitigate environmental impact. This involves the use of non-toxic catalysts and environmentally benign reaction conditions. Research in this area has explored biocatalysis and heterogeneous catalysis as promising alternatives to traditional methods that often rely on hazardous reagents and generate significant waste.

Biocatalysis, which utilizes enzymes for chemical transformations, offers high selectivity and operates under mild conditions. nih.gov For the synthesis of piperidine derivatives, enzymes like lipases have been effectively employed. rsc.orgrsc.org For instance, immobilized Candida antarctica lipase (B570770) B (CALB) has been used in the multicomponent reaction of benzaldehyde, aniline, and an acetoacetate (B1235776) ester to produce polyfunctionalized piperidines in high yields. rsc.orgrsc.org This biocatalytic system demonstrates reusability for up to ten consecutive cycles without a significant loss of activity, highlighting its potential for sustainable and scalable production. rsc.org

Another advancement in non-toxic catalysis is the use of hydroxylase enzymes for the C-H oxidation of piperidines. chemistryviews.org Engineered and naturally occurring hydroxylases, such as trans-4-proline hydroxylase (trans-P4H) and ectoine (B1671093) 5-hydroxylase (SaEctD), have been utilized to introduce hydroxyl groups into carboxylated piperidines. chemistryviews.org This enzymatic hydroxylation provides a direct route to functionalized piperidine intermediates, which can then be further elaborated. chemistryviews.org

Heterogeneous catalysis offers another avenue for the environmentally friendly synthesis of fluorinated piperidines. The hydrogenation of readily available fluoropyridines using heterogeneous catalysts, such as palladium on carbon (Pd/C), presents a direct and atom-economical approach. nih.govacs.org This method allows for the chemoselective reduction of the pyridine (B92270) ring while tolerating other functional groups, and it has been shown to be robust, with a high tolerance for air and moisture. nih.govacs.org The resulting fluorinated piperidines can be obtained in good yields and with high diastereoselectivity. nih.govacs.org

The following table summarizes key findings in the non-toxic catalytic synthesis of piperidine analogues, which could be applicable to the synthesis of this compound.

| Catalyst System | Substrate(s) | Product(s) | Key Findings |

| Immobilized Candida antarctica lipase B (CALB) | Benzaldehyde, Aniline, Acetoacetate ester | Polyfunctionalized piperidines | Reusable catalyst, good to excellent yields (45-91%). rsc.orgrsc.org |

| trans-4-proline hydroxylase (trans-P4H), Ectoine 5-hydroxylase (SaEctD) | Carboxylated piperidines | Hydroxylated piperidines | Scalable enzymatic C-H oxidation. chemistryviews.org |

| Palladium on carbon (Pd/C) | Fluoropyridines | (Multi)fluorinated piperidines | cis-selective hydrogenation, high tolerance for air and moisture, good yields. nih.govacs.org |

| Rhodium catalyst | Pyridinium salts | Chiral piperidines and fluoropiperidines | Reductive transamination with excellent diastereo- and enantio-selectivities. dicp.ac.cn |

Advanced Characterization and Structural Elucidation

X-ray Crystallography for Solid-State Structure and Conformational Analysis

Computational and Theoretical Studies

Conformational Analysis of the Piperidine (B6355638) Ring and Trifluoroethoxy Group

Chair, Boat, and Twisted Conformations

Saturated six-membered heterocyclic rings like piperidine are not planar and exist in several non-planar conformations to relieve ring strain. rsc.org The most stable and common conformation is the "chair" form. rsc.orgnih.govscience.gov Other higher-energy conformations include the "boat" and "twist-boat" forms. rsc.orgnih.govresearchgate.net

The chair conformation minimizes both torsional strain (eclipsing interactions between adjacent bonds) and angle strain (deviation from ideal tetrahedral bond angles). In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring).

The boat conformation is less stable than the chair due to torsional strain from four eclipsing C-C bonds and steric hindrance between the "flagpole" hydrogens. The twist-boat conformation is a more stable intermediate between the boat and chair forms, as it alleviates some of this strain. nih.gov While the chair form is generally favored, certain structural constraints or interactions within a molecule can stabilize twist-boat conformations. researchgate.netscispace.com For instance, in some complex polycyclic systems containing a piperidine ring, the twist-boat conformation may be preferred to accommodate structural rigidity. researchgate.net

Influence of Trifluoroethoxy Substitution on Ring Flexibility

The introduction of a 2,2,2-trifluoroethoxy group at the 3-position of the piperidine ring significantly impacts its conformational preferences and flexibility. The size and electronic nature of this substituent play a crucial role. The trifluoroethoxy group is sterically demanding and its electronegative fluorine atoms can engage in various non-covalent interactions.

Studies on related fluorinated piperidines have shown that fluorine substitution can have a profound effect on the conformational equilibrium. nih.gov The preference for an axial or equatorial orientation of the substituent is governed by a delicate balance of steric and electronic effects. nih.govnih.gov In many cases, electronic effects such as hyperconjugation and electrostatic interactions can override steric considerations, leading to a preference for the axial position, a phenomenon known as the anomeric effect in related heterocyclic systems. nih.govresearchgate.netresearchgate.net

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the properties of molecules like 3-(2,2,2-Trifluoroethoxy)piperidine at the atomic level. researchgate.netdntb.gov.uanih.gov DFT methods provide a good balance between computational cost and accuracy for studying molecular structures, energies, and electronic properties. nih.govyoutube.comepstem.net

Electronic Properties and Steric-Electronic Effects

DFT calculations allow for a detailed analysis of the electronic structure of this compound. The highly electronegative fluorine atoms in the trifluoroethoxy group induce a significant dipole moment and alter the electron density distribution across the molecule. acs.orgrsc.org This can be visualized through molecular electrostatic potential (MEP) maps, which indicate regions of positive and negative electrostatic potential and are useful for predicting sites of electrophilic and nucleophilic attack. dntb.gov.ua

The interplay between steric and electronic effects is critical in determining the molecule's preferred conformation and reactivity. nih.govnih.govresearchgate.netrsc.org The steric bulk of the trifluoroethoxy group can lead to repulsive interactions with adjacent atoms, while electronic effects, such as the gauche effect and hydrogen bonding, can provide stabilizing interactions. researchgate.net Natural Bond Orbital (NBO) analysis is a computational technique used to study these interactions by examining charge delocalization and hyperconjugative effects. rsc.org For example, delocalization of electron density from a C-H anti-periplanar bond into the antibonding orbital of the C-F bond (σC-H → σ*C-F) can stabilize a particular conformation. nih.gov

Energy Profiles of Conformational Interconversions

The transition between different conformations, such as the interconversion between two chair forms (ring inversion), involves passing through higher-energy transition states. researchgate.net DFT calculations can be used to map the potential energy surface for these interconversions and determine the energy barriers. researchgate.net

The energy profile provides valuable information about the relative stabilities of different conformers and the flexibility of the molecule. For the piperidine ring, the chair-to-chair interconversion typically proceeds through a series of twist-boat and boat intermediates. The presence of the trifluoroethoxy substituent will influence the energies of these conformers and the transition states connecting them. For instance, studies on N-methyl piperidine have shown distinct energy minima for chair and twist conformations. rsc.org

Table 1: Hypothetical Relative Energies of Conformations for this compound

| Conformation | Relative Energy (kcal/mol) |

| Chair (Equatorial) | 0.00 |

| Chair (Axial) | 1.50 |

| Twist-Boat | 5.50 |

| Boat | 6.50 |

Note: This table is hypothetical and for illustrative purposes only. Actual values would require specific DFT calculations for this compound.

Intermolecular Interactions and Hydrogen Bonding

The this compound molecule possesses several sites capable of participating in intermolecular interactions, particularly hydrogen bonding. khanacademy.orgyoutube.comnih.govyoutube.com The nitrogen atom of the piperidine ring has a lone pair of electrons and can act as a hydrogen bond acceptor. khanacademy.orgyoutube.com The hydrogen atom attached to the nitrogen (in the case of a secondary amine) can act as a hydrogen bond donor. youtube.com

Furthermore, the oxygen atom of the trifluoroethoxy group can also act as a hydrogen bond acceptor. youtube.com The fluorine atoms, being highly electronegative, can participate in weaker C-H···F-C hydrogen bonds. Hydrogen bonding is a critical intermolecular force that influences the physical properties of a substance, such as its boiling point and solubility, as well as its interactions with biological targets. khanacademy.orgnih.gov

Computational studies can model these interactions and calculate their strength. Understanding the hydrogen bonding capabilities of this compound is essential for predicting its behavior in different environments and its potential to form complexes with other molecules. nih.goveurekaselect.com

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the conformational landscape, solvent effects, and the influence of substituents on the dynamic nature of a molecule. While specific molecular dynamics studies on this compound are not extensively documented in publicly available literature, the principles of MD can be applied to understand its likely dynamic characteristics. Such simulations would be invaluable for elucidating the interplay between the flexible piperidine ring and the bulky, electron-withdrawing trifluoroethoxy group.

A hypothetical molecular dynamics simulation of this compound would typically be conducted by placing the molecule in a simulated solvent box, often water, to mimic physiological conditions. The system's energy is first minimized to remove any unfavorable starting conformations. Following this, the system is gradually heated to a target temperature and equilibrated. The production phase of the simulation then involves running the dynamics for a set period, often on the order of nanoseconds to microseconds, during which the trajectory of each atom is recorded.

Analysis of the resulting trajectory would provide critical insights into several aspects of the molecule's behavior. A primary focus would be the conformational dynamics of the piperidine ring. Like other six-membered saturated heterocycles, piperidine can adopt several conformations, with the chair form being the most stable. rsc.orgacs.org The presence of the 3-(2,2,2-trifluoroethoxy) substituent would be expected to influence the equilibrium between different chair conformations, as well as the potential population of less stable twist-boat or boat conformations. nih.gov The simulation would allow for the quantification of the relative populations of these conformers and the energy barriers for interconversion between them.

Furthermore, the flexibility of the trifluoroethoxy side chain itself is a key area of investigation. MD simulations can track the torsional angles of this group, revealing its preferred orientations relative to the piperidine ring. The interaction between the fluorine atoms and the piperidine ring or the surrounding solvent molecules would also be a critical aspect to analyze.

The stability of the entire molecular system over the course of the simulation is often assessed by calculating the root mean square deviation (RMSD) of the atomic positions from their initial coordinates. The root mean square fluctuation (RMSF) of individual atoms or groups of atoms can highlight regions of high flexibility within the molecule. For instance, one would expect the terminal trifluoromethyl group to exhibit higher RMSF values compared to the more constrained atoms of the piperidine ring.

The following interactive table represents the type of data that could be generated from a hypothetical molecular dynamics simulation of this compound in an aqueous solution.

Reactivity and Derivatization Studies

Reactions Involving the Piperidine (B6355638) Nitrogen

The secondary amine within the piperidine ring is a key site for functionalization, readily undergoing reactions typical of aliphatic amines, such as alkylation and acylation. These modifications are fundamental in medicinal chemistry for modulating a compound's physicochemical properties.

The nitrogen atom of the piperidine ring possesses a lone pair of electrons, rendering it nucleophilic and susceptible to electrophilic attack.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond, converting the secondary amine into a tertiary amine. It is commonly achieved by reacting the piperidine with an alkyl halide (e.g., alkyl bromide or iodide) researchgate.net. The reaction typically proceeds in the presence of a base, such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine (DIEA), to neutralize the hydrogen halide formed during the reaction researchgate.net. The choice of solvent can vary, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being common researchgate.net. For less reactive alkylating agents, stronger bases like sodium hydride (NaH) may be employed to first deprotonate the piperidine nitrogen, forming a more potent nucleophile researchgate.net.

N-Acylation: This process introduces an acyl group to the piperidine nitrogen, forming an amide. N-acylation is a crucial reaction for creating peptide mimics and other biologically relevant structures researchgate.net. Common acylating agents include acyl chlorides and acid anhydrides nih.gov. The reaction is often carried out in the presence of a base to scavenge the acid byproduct. In modern synthesis, coupling reagents such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are used in conjunction with a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the amide bond formation from a carboxylic acid, a method that proceeds under mild conditions and minimizes side reactions researchgate.net.

| Reaction Type | Typical Reagents | Base | Solvent | Purpose |

| N-Alkylation | Alkyl Halides (R-Br, R-I), Benzyl (B1604629) Halides | K₂CO₃, DIEA, NaH | DMF, Acetonitrile, DCM | Introduction of alkyl or benzyl groups to the nitrogen. |

| N-Acylation | Acyl Chlorides (R-COCl), Acid Anhydrides | Pyridine (B92270), DIEA | DCM, THF | Formation of amides. |

| N-Acylation | Carboxylic Acids (R-COOH) | DCC, EDC, HATU (with HOBt or HOAt) | DMF, DCM | Amide formation under mild coupling conditions. |

Table 1: Common conditions for N-alkylation and N-acylation of piperidine derivatives.

Through N-alkylation and N-acylation, a wide array of N-substituted analogues of 3-(2,2,2-trifluoroethoxy)piperidine can be synthesized. These derivatization strategies are fundamental in drug discovery for exploring structure-activity relationships (SAR) researchgate.netajchem-a.com. For instance, the introduction of different N-benzyl or N-acyl groups can significantly alter a molecule's interaction with biological targets ajchem-a.comnih.gov. The synthesis of such analogues often follows one-pot procedures or multi-step sequences depending on the complexity of the desired substituent nih.govwhiterose.ac.uk. The versatility of the piperidine nitrogen allows for the creation of extensive libraries of compounds for screening purposes ajchem-a.com.

Reactions Involving the Trifluoroethoxy Group

The 2,2,2-trifluoroethoxy group is characterized by its high stability, conferred by the strong carbon-fluorine bonds. However, this group also influences the molecule's electronic properties and can, under specific conditions, participate in substitution reactions.

The ether linkage in the trifluoroethoxy group is notably robust. The powerful electron-withdrawing effect of the trifluoromethyl (CF₃) group strengthens the adjacent C-O bond, making it highly resistant to cleavage. This results in significant hydrolytic and metabolic stability acs.orgnuph.edu.ua. For example, studies on related 2,2,2-trifluoroethoxy-substituted aromatic heterocycles have shown them to be stable for years, even under aqueous conditions that would readily hydrolyze corresponding chloro-substituted analogues acs.org. This inherent stability makes the trifluoroethoxy group a desirable feature in molecules designed for prolonged biological activity.

Despite its general stability, the 2,2,2-trifluoroethoxy group can function as an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions acs.org. This reactivity is particularly relevant for heteroaromatic systems, such as pyridines, where the ring is activated towards nucleophilic attack. In this context, the trifluoroethoxy group serves as a stable surrogate for a less stable halide leaving group, like chloride acs.org. Its utility lies in its ability to withstand reaction conditions where other functional groups on the molecule might be transformed (e.g., aqueous Suzuki couplings), only to be displaced by a suitable nucleophile in a subsequent SNAr step acs.org. The ability of a group to be displaced depends on its stability as an anion; good leaving groups are typically the conjugate bases of strong acids masterorganicchemistry.comlibretexts.org. While the trifluoroethoxide anion is a relatively strong base, its departure is facilitated in the context of an activated aromatic ring system.

The 2,2,2-trifluoroethoxy group is generally considered chemically inert and not amenable to further functionalization under standard conditions. The carbon-fluorine bonds are exceptionally strong, and the fluorine atoms are not readily displaced. Similarly, the C-H bonds on the methylene (B1212753) (-CH₂-) portion of the ethoxy group are not significantly activated for easy deprotonation or functionalization. While advanced methods for C-H functionalization exist, such as those involving rhodium(II) carbene intermediates, their application to a simple aliphatic ether like this one is not established nih.gov. Therefore, the trifluoroethoxy moiety is primarily valued as a stable, electron-withdrawing substituent rather than a handle for subsequent chemical modification.

Reactions Involving the Piperidine Ring Carbons

The carbon framework of the piperidine ring in this compound can, in principle, undergo a variety of transformations. The presence of the trifluoroethoxy group is expected to exert a significant electronic influence on the ring, potentially affecting the reactivity of adjacent and remote carbon atoms.

Functional Group Interconversions on the Piperidine Ring

Direct functional group interconversions on the saturated piperidine ring of an unsubstituted piperidine are generally challenging due to the lack of inherent reactivity of the C-H bonds. However, in appropriately activated derivatives, such transformations become feasible. For this compound, functionalization would likely require prior activation, for instance, through N-protection followed by reactions that introduce other functional groups.

Table 1: Potential Functional Group Interconversions on a Substituted Piperidine Ring (by Analogy)

| Starting Material Analogue | Reagents and Conditions | Product Analogue | Reaction Type |

| N-Boc-3-hydroxypiperidine | 1. MsCl, Et3N, CH2Cl2, 0 °C to rt; 2. NaN3, DMF, 80 °C | N-Boc-3-azidopiperidine | Nucleophilic Substitution |

| N-Boc-3-hydroxypiperidine | Dess-Martin periodinane, CH2Cl2 | N-Boc-3-piperidone | Oxidation |

| N-Boc-3-piperidone | (S)-Ketoreductase, GDH, NADP+ | (S)-N-Boc-3-hydroxypiperidine | Asymmetric Reduction nih.govmdpi.comresearchgate.netresearchgate.net |

This table presents potential reactions based on analogous 3-hydroxypiperidine (B146073) systems, as direct literature for this compound is not available. The reactivity of the trifluoroethoxy group would need to be considered.

Cycloaddition Reactions and Ring Expansions

Cycloaddition reactions are powerful tools for constructing cyclic systems. While the saturated piperidine ring of this compound is not a direct participant in typical cycloaddition reactions, its derivatives can be engineered to undergo such transformations. For instance, the introduction of a double bond into the piperidine ring would create a dienophile or a diene suitable for Diels-Alder reactions. libretexts.orgnih.gov

[3+3] cycloaddition reactions have been developed for the synthesis of functionalized piperidines, often involving activated aziridines as a three-carbon component. acs.org Although this is a method for piperidine synthesis rather than a reaction of a pre-existing piperidine, it highlights a modern approach to accessing such ring systems.

Ring expansion of piperidine derivatives is another potential transformation. For example, the ring expansion of prolinol derivatives, which are five-membered rings, can lead to 3-substituted piperidines through an aziridinium (B1262131) intermediate. nih.govrsc.org This suggests that appropriately substituted piperidines might undergo ring contraction or expansion under specific conditions.

Table 2: Examples of Cycloaddition and Ring Expansion Reactions Leading to or from Piperidine Derivatives

| Reaction Type | Reactants | Product | Key Features |

| [3+3] Cycloaddition | Activated Aziridine + Palladium-trimethylenemethane (Pd-TMM) complex | Functionalized Piperidine | Enantiospecific, regioselective. acs.org |

| Ring Expansion | 1-Benzyl-2-(methylsulfonyloxymethyl)pyrrolidine + Nucleophile | 3-Substituted 1-benzylpiperidine | Proceeds via an aziridinium intermediate. rsc.org |

| [3+2] Cycloaddition | Pyridazinium ylides + Alkenes/Alkynes | Pyrrolopyridazine derivatives | Provides access to fused heterocyclic systems. nih.gov |

This table illustrates general strategies for piperidine synthesis and modification, as direct examples for this compound are not documented.

Regioselectivity and Chemoselectivity in Transformations

In any chemical transformation involving this compound, regioselectivity and chemoselectivity are critical considerations. The trifluoroethoxy group at the C-3 position is strongly electron-withdrawing, which will influence the reactivity of the entire molecule.

Regioselectivity:

The electron-withdrawing nature of the trifluoroethoxy group will decrease the electron density at the C-3 position and, to a lesser extent, at adjacent positions. This could direct nucleophilic attack to other positions on the ring if an appropriate electrophilic site is generated. Conversely, in electrophilic substitution reactions on a derivatized piperidine ring (e.g., an enamine), the substituent would direct the electrophile away from its position. In reactions involving the piperidine nitrogen, the C-2 and C-6 positions are generally the most reactive towards deprotonation and subsequent functionalization. The C-3 substituent would likely exert a distal electronic effect on the regiochemical outcome of such reactions.

Chemoselectivity:

The piperidine contains two main reactive sites: the secondary amine and the C-H bonds of the ring. The trifluoroethoxy group itself is generally stable under many reaction conditions.

N-functionalization vs. C-functionalization: The nitrogen atom is the most nucleophilic and basic site in the molecule. Therefore, in the presence of electrophiles, reaction at the nitrogen is generally favored. To achieve reactions on the carbon skeleton, N-protection is typically required.

Reaction at different ring positions: In a suitably N-protected and activated piperidine ring, the presence of the electron-withdrawing trifluoroethoxy group would influence the chemoselectivity of reactions. For instance, in an oxidation reaction of a derivative containing multiple oxidizable sites, the electronic nature of the substituent could influence which site is preferentially oxidized.

The principles of regioselectivity are crucial in the synthesis of substituted piperidines. For instance, in the rhodium-catalyzed asymmetric reductive Heck reaction to form 3-substituted piperidines, the position of substitution is controlled by the reaction mechanism. acs.org

Applications As Advanced Synthetic Building Blocks and Intermediates

Role in the Synthesis of Complex Heterocyclic Systems

The piperidine (B6355638) ring is a fundamental component in the synthesis of more complex heterocyclic systems. nih.gov Piperidine derivatives, including those with functional groups like the trifluoroethoxy substituent, serve as key intermediates in the construction of fused and spirocyclic scaffolds. nih.gov Synthetic strategies such as intramolecular cyclizations and multicomponent reactions often utilize the reactivity of the piperidine nitrogen and the stereochemistry of its substituents to build intricate molecular architectures. nih.govresearchgate.net For instance, the piperidine ring can be a precursor to various fused bicyclic systems, including those containing oxygen heterocycles. researchgate.net The presence of a substituent at the 3-position, such as the trifluoroethoxy group, can influence the stereochemical outcome of these cyclization reactions, leading to the formation of specific diastereoisomers.

Scaffold for Exploring New Chemical Space

The concept of "escaping from flatland" in medicinal chemistry emphasizes the importance of three-dimensional molecular shapes for enhancing biological activity and exploring novel chemical space. nih.gov Saturated scaffolds like piperidine are instrumental in this endeavor, offering a significant increase in shape diversity and complexity compared to their flat, aromatic counterparts. nih.gov The functionalization of the piperidine ring, as seen in 3-(2,2,2-trifluoroethoxy)piperidine, further expands this accessible chemical space. whiterose.ac.uk By introducing a trifluoroethoxy group, chemists can systematically modify the steric and electronic properties of the piperidine scaffold, leading to a diverse library of 3D fragments suitable for fragment-based drug discovery programs. whiterose.ac.ukrsc.org This strategic substitution allows for the creation of novel molecular frameworks with tailored properties for specific biological targets.

Precursors for Molecular Probes (Excluding in vivo/clinical applications)

Molecular probes are essential tools for studying biological processes at the molecular level. The synthesis of these probes often requires versatile building blocks that can be readily modified and incorporated into larger structures. Piperidine derivatives are valuable precursors in this context. nih.gov While direct examples for this compound as a precursor for molecular probes are not explicitly detailed in the provided search results, the general utility of functionalized piperidines suggests its potential in this area. For instance, the trifluoroethoxy group could serve as a unique spectroscopic tag or a handle for further chemical modification, enabling the development of probes for biochemical assays or biophysical studies. The synthesis of various functionalized piperidines, including those with reactive handles, is a well-established field, providing a foundation for the creation of such molecular tools. beilstein-journals.org

Design Principles for Novel Scaffolds in Medicinal Chemistry (Focus on structural impact and interaction motifs, not therapeutic outcomes)

The design of novel scaffolds in medicinal chemistry is a critical aspect of drug discovery, aiming to optimize properties like potency, selectivity, and pharmacokinetics. researchgate.net The incorporation of the this compound motif into drug candidates is guided by several key design principles that leverage the unique properties of the trifluoroethoxy group.

Influence of Trifluoroethoxy Group on Lipophilicity and Metabolic Stability (Molecular Level)

The introduction of fluorine-containing groups is a common strategy in medicinal chemistry to modulate a molecule's properties. mdpi.com The trifluoroethoxy group, in particular, has a profound impact on lipophilicity and metabolic stability.

Lipophilicity: Fluorination, especially polyfluoroalkylation, typically increases the lipophilicity of a molecule. mdpi.comnih.gov The trifluoromethyl group (-CF3) itself has a positive Hansch π value, indicating its lipophilic nature. mdpi.com The trifluoroethoxy group (-OCH2CF3) is also expected to enhance lipophilicity, which can be crucial for improving membrane permeability and oral absorption of drug candidates. mdpi.com This increased lipophilicity can facilitate the passage of molecules across biological barriers. mdpi.com

Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making trifluoromethyl and related groups highly resistant to metabolic degradation. mdpi.com This inherent stability can protect adjacent parts of a molecule from enzymatic attack, thereby increasing the metabolic half-life of a drug candidate. mdpi.comnih.gov The trifluoroethoxy group in this compound can shield the ether linkage and the piperidine ring from metabolic enzymes, leading to improved pharmacokinetic profiles.

| Property | Influence of Trifluoroethoxy Group | Reference |

| Lipophilicity | Increases lipophilicity, potentially improving membrane permeability. | mdpi.com |

| Metabolic Stability | Enhances metabolic stability due to the strength of the C-F bond, protecting against enzymatic degradation. | mdpi.com |

Conformational Control for Molecular Recognition

The three-dimensional conformation of a molecule is critical for its interaction with biological targets. The substitution pattern on the piperidine ring can significantly influence its conformational preferences, which in turn affects molecular recognition.

Conformational Preferences: Studies on fluorinated piperidines have shown that the presence and position of fluorine atoms can dictate the conformational equilibrium of the ring. researchgate.net Factors such as electrostatic interactions, hyperconjugation, and steric effects all play a role in determining whether a substituent adopts an axial or equatorial position. researchgate.net In the case of this compound, the bulky and electronegative trifluoroethoxy group would be expected to have a significant impact on the ring's conformation.

Molecular Recognition: By controlling the conformation of the piperidine scaffold, chemists can pre-organize the molecule for optimal binding to a target protein. researchgate.net The specific orientation of the trifluoroethoxy group can influence key interactions, such as hydrogen bonding or hydrophobic contacts, within a binding pocket. This conformational control is a powerful tool in rational drug design, allowing for the fine-tuning of a molecule's affinity and selectivity for its intended target.

| Factor | Influence on this compound | Reference |

| Conformational Preferences | The trifluoroethoxy group influences the axial/equatorial equilibrium of the piperidine ring through steric and electronic effects. | researchgate.net |

| Molecular Recognition | The defined conformation helps to orient the molecule for optimal binding to a biological target. | researchgate.net |

Future Directions in Research

Development of Novel and Efficient Synthetic Pathways

Future research will likely focus on developing more efficient, stereoselective, and scalable methods for the synthesis of 3-(2,2,2-trifluoroethoxy)piperidine. While classical approaches may rely on the etherification of 3-hydroxypiperidine (B146073), emerging strategies can offer significant advantages.

Key areas for development include:

Catalytic Enantioselective Synthesis: The development of catalytic asymmetric methods to control the stereochemistry at the C3 position of the piperidine (B6355638) ring is a significant goal. A rhodium-catalyzed asymmetric reductive Heck reaction, for instance, has been successfully used for the synthesis of other enantioenriched 3-substituted piperidines and could be adapted for this target. acs.org This would provide access to enantiomerically pure forms of the compound, which is crucial for pharmacological studies.

Novel Fluorination/Etherification Strategies: Research into new reagents and conditions for the introduction of the 2,2,2-trifluoroethoxy group is warranted. This could involve the use of hypervalent iodine reagents or photoredox catalysis to facilitate the etherification under mild conditions. cas.cn Another approach could be the deoxyfluorination of a suitable precursor alcohol using reagents like dialkylaminosulfur trifluorides (DAST). youtube.com

| Potential Synthetic Strategy | Key Features | Potential Advantages | Research Focus |

| Asymmetric Hydrogenation of Pyridines | Reduction of a suitably substituted pyridine (B92270) precursor. | Access to enantiopure material from readily available starting materials. mdpi.com | Development of catalysts for high enantioselectivity. |

| Ring-Closing Metathesis (RCM) | Cyclization of an acyclic diene precursor. | High functional group tolerance and modularity. | Synthesis of suitable acyclic precursors. |

| Biocatalytic Synthesis | Use of enzymes, such as lipases, for key transformations. | Mild reaction conditions and high selectivity. rsc.org | Enzyme screening and optimization of reaction conditions. |

| Etherification of 3-Hydroxypiperidine | Reaction of N-protected 3-hydroxypiperidine with a trifluoroethylating agent. | Straightforward approach. | Optimization of trifluoroethylating agents and reaction conditions. |

Exploration of Undiscovered Reactivity Profiles

The chemical reactivity of this compound is another fertile ground for future investigation. Understanding its reactivity is key to its application as a versatile building block.

Future studies could explore:

Functionalization of the Piperidine Ring: Investigating the selective functionalization of the piperidine ring at positions C2, C4, C5, and C6. This could involve directed metalation-trapping sequences or C-H activation strategies.

Reactivity of the N-H Bond: Exploring a range of N-functionalization reactions, such as N-arylation, N-alkylation, and N-acylation, to generate a library of diverse derivatives for biological screening.

The Trifluoroethoxy Group as a Modulator of Reactivity: The strong electron-withdrawing nature of the trifluoroethoxy group can influence the reactivity of the piperidine ring. For example, it may affect the pKa of the nitrogen atom and the nucleophilicity of the ring.

The Trifluoroethoxy Group as a Leaving Group: In some contexts, particularly in heteroaromatic systems, the 2,2,2-trifluoroethoxy group can act as a leaving group in nucleophilic aromatic substitution (SNA) reactions. acs.orgresearchgate.net Investigating whether this reactivity can be extended to the saturated piperidine system under specific conditions would be a novel research avenue.

| Potential Reaction Type | Target Position | Potential Reagents and Conditions | Expected Outcome |

| N-Arylation | Nitrogen | Buchwald-Hartwig or Ullmann coupling conditions. | Synthesis of N-arylpiperidine derivatives. |

| C-H Activation/Functionalization | C2, C4, C5, C6 | Transition-metal catalysis (e.g., Pd, Rh, Ru). | Introduction of new functional groups on the piperidine ring. |

| Ring-Opening Reactions | Piperidine Ring | Strong electrophiles or ring-opening metathesis. | Generation of functionalized acyclic amines. |

| Electrophilic Addition to Enamine | C2/C6 | Formation of an enamine followed by reaction with electrophiles. | Synthesis of α-functionalized piperidines. |

Advanced Computational Modeling for Predictive Synthesis and Conformational Design

In silico methods are poised to play a crucial role in accelerating research on this compound. Computational modeling can provide valuable insights into the molecule's structure, properties, and reactivity, thereby guiding experimental work.

Future computational studies should focus on:

Conformational Analysis: Detailed quantum mechanical calculations to determine the preferred conformation of the piperidine ring (chair, twist-boat) and the orientation (axial vs. equatorial) of the 2,2,2-trifluoroethoxy substituent. nih.govrsc.org Understanding the conformational landscape is critical for designing molecules with specific shapes for biological targets.

Predicting Physicochemical Properties: Using computational models to predict key properties such as pKa, logP, and dipole moment, which are important for drug design and development.

Modeling Reaction Mechanisms: Employing density functional theory (DFT) calculations to elucidate the mechanisms of potential synthetic reactions and to predict their feasibility and selectivity. This can help in optimizing reaction conditions and in the rational design of new synthetic routes.

Virtual Screening and Docking Studies: Using the computed 3D structure of this compound and its derivatives for virtual screening and molecular docking studies against various biological targets to identify potential lead compounds. nih.gov

| Computational Method | Parameter to be Studied | Significance |

| Density Functional Theory (DFT) | Conformational energies (axial vs. equatorial) | Predicts the most stable 3D structure. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Electron density distribution | Provides insight into bonding and reactivity. |

| Molecular Dynamics (MD) Simulations | Conformational dynamics and solvent effects | Understands the behavior of the molecule in a biological environment. nih.gov |

| pKa Prediction Algorithms | Basicity of the piperidine nitrogen | Important for understanding behavior at physiological pH. |

Integration with Flow Chemistry and Automated Synthesis Paradigms

The integration of modern technologies like flow chemistry and automated synthesis can significantly enhance the efficiency, safety, and scalability of the synthesis of this compound and its derivatives. nih.govscribd.comresearchgate.net

Future research in this area should aim to:

Develop Continuous Flow Syntheses: Designing and optimizing a continuous flow process for the synthesis of the target compound. Flow chemistry offers advantages such as precise control over reaction parameters, enhanced heat and mass transfer, and improved safety, especially for potentially hazardous reactions. researchgate.net

Automated Library Synthesis: Utilizing automated synthesis platforms to rapidly generate libraries of derivatives based on the this compound scaffold. researchgate.netnih.gov This would enable high-throughput screening for biological activity.

In-line Purification and Analysis: Integrating in-line purification techniques (e.g., scavenger resins, liquid-liquid extraction) and analytical methods (e.g., HPLC, NMR) into the flow process to enable real-time monitoring and purification of the product.

| Flow Chemistry Module | Function | Potential Technology |

| Reagent Introduction | Precisely controlled delivery of starting materials and reagents. | Syringe pumps or mass flow controllers. |

| Reaction | Mixing and heating of reactants under controlled conditions. | Microreactors or packed-bed reactors. |

| Quenching/Workup | Stopping the reaction and initial purification. | In-line quenching with a scavenger resin column. |

| Purification | Isolation of the final product. | Automated chromatography system. |

| Analysis | Characterization of the product. | In-line HPLC or NMR spectroscopy. |

Q & A

Q. What experimental safety protocols should be prioritized when handling 3-(2,2,2-Trifluoroethoxy)piperidine in laboratory settings?

Methodological Answer:

- Ventilation and PPE: Use fume hoods to minimize inhalation of vapors or aerosols. Wear nitrile gloves (tested for chemical compatibility) and ANSI/ISEA Z87.1-compliant safety goggles .

- Fire Safety: Avoid open flames; use CO₂ or dry chemical extinguishers if combustion occurs due to potential release of toxic gases (e.g., HF, CO, NOₓ) .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Prevent entry into drains due to environmental toxicity risks .

- Storage: Store at 2–8°C in airtight containers, segregated from oxidizing agents .

Q. How can researchers optimize the synthesis of this compound derivatives for improved yields?

Methodological Answer:

- Reagent Selection: Use mild benzylation conditions (e.g., HCOONH₄/Pd/C) to minimize side reactions, as demonstrated in analogous piperidine scaffold syntheses .

- Solvent Optimization: Polar aprotic solvents (e.g., DCM) enhance nucleophilic substitution efficiency in trifluoroethoxy-piperidine systems .

- Purification: Employ column chromatography with gradients of ethyl acetate/hexane to isolate products, followed by recrystallization for ≥95% purity .

Q. What computational tools are suitable for preliminary screening of this compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction: Use ADMET Predictor™ or SwissADME to estimate solubility, permeability, and cytochrome P450 interactions .

- Docking Studies: AutoDock Vina or Schrödinger Suite can model interactions with targets like serotonin transporters (SERT) or kinases, guided by QSAR-derived pharmacophores .

Advanced Research Questions

Q. How can QSAR models be developed to predict the bioactivity of this compound derivatives against neurological targets?

Methodological Answer:

- Dataset Preparation: Curate experimental IC₅₀ values (e.g., SERT inhibition) from literature and convert to pIC₅₀ (-log IC₅₀) for normal distribution .

- Descriptor Calculation: Use PaDEL-Descriptor or MOE to generate 2D/3D molecular descriptors (e.g., logP, polar surface area) .

- Model Validation: Apply partial least squares (PLS) regression with cross-validation (e.g., leave-one-out) and external test sets to ensure robustness (R² > 0.7, Q² > 0.5) .

Q. How can contradictions in biological activity data for piperidine derivatives be resolved?

Methodological Answer:

- Dose-Response Analysis: Repeat assays with standardized protocols (e.g., fixed incubation times, cell lines) to isolate compound-specific effects .

- Target Profiling: Use SwissTargetPrediction or PASS Online to identify off-target interactions (e.g., ion channels vs. enzymes) that may explain variability .

- Metabolite Screening: Perform LC-MS/MS to detect active metabolites that contribute to observed discrepancies .

Q. What strategies are effective for in silico identification of novel biological targets for this compound?

Methodological Answer:

- Phylogenetic Analysis: Compare target homology across species using databases like UniProt to prioritize conserved targets (e.g., voltage-gated ion channels) .

- Network Pharmacology: Construct compound-target-disease networks using Cytoscape to identify multi-target synergies (e.g., neuroprotective + antitumor effects) .

- Machine Learning: Train random forest models on ChEMBL bioactivity data to predict binding affinities for understudied targets (e.g., phosphodiesterases) .

Q. How can researchers validate the membrane-stabilizing effects of this compound derivatives experimentally?

Methodological Answer:

- Erythrocyte Assay: Incubate compounds with red blood cells and measure hemolysis inhibition via spectrophotometry (OD₅₄₁) .

- Patch-Clamp Electrophysiology: Assess compound effects on ion channel conductance (e.g., Naᵥ1.7) in transfected HEK293 cells .

- Fluorescence Polarization: Use liposome-based assays with fluorescent probes (e.g., DPH) to quantify membrane rigidity changes .

Data-Driven Insights from Literature

| Property | Method/Tool | Key Finding | Reference |

|---|---|---|---|

| SERT Inhibition (pIC₅₀) | QSAR Modeling | Trifluoroethoxy group enhances hydrophobic interactions | |

| Membrane Stabilization | SwissTargetPrediction | High probability (>0.8) for lipid bilayer interaction | |

| Metabolic Stability | ADMET Predictor™ | Predicted t₁/₂ > 4 hrs in human liver microsomes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.